3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two ester groups and a methyl group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester typically involves the esterification of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole-2,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
- 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 5-benzyl ester 3-ethyl ester
- 3-Methoxy-5-methyl-1H-pyrrole-2,4-dicarboxylic acid dibenzyl ester
Uniqueness
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is unique due to its specific ester groups and methyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
519014-54-1 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ditert-butyl 3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-9-10(12(17)19-14(2,3)4)8-16-11(9)13(18)20-15(5,6)7/h8,16H,1-7H3 |
InChI Key |
WENPRKKANBUVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.